molecular formula C27H46O3 B14798359 (5alpha,7alpha,24R)-7,24-dihydroxy-3-ketocholestane

(5alpha,7alpha,24R)-7,24-dihydroxy-3-ketocholestane

Cat. No.: B14798359
M. Wt: 418.7 g/mol
InChI Key: FGKQZAUZOBFLBY-DZCMYPJESA-N
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Description

(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is a steroidal compound that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 7th and 24th positions and a ketone group at the 3rd position. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to other biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one can be achieved through multiple steps starting from desmosterol. One reported method involves the conversion of desmosterol to its 3-O-acetyl-24R,25-dihydroxy derivative, followed by a series of reactions including oxidation, reduction, and protection-deprotection steps . The overall yield of this synthetic route is approximately 16%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques such as chromatography for purification and various catalytic reactions to achieve the desired stereochemistry and functional groups.

Chemical Reactions Analysis

Types of Reactions

(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for chlorination and tosyl chloride (TsCl) for tosylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cholestane-3,7,24-trione, while reduction of the ketone group can yield (5alpha,7alpha,24R)-7,24-dihydroxycholestan-3-ol.

Scientific Research Applications

(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways related to growth and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nuclear receptors and other steroid-binding proteins .

Comparison with Similar Compounds

Similar Compounds

    Squalamine: A steroidal compound with similar structural features but different functional groups and biological activities.

    Cholestane-3,7,24-trione: An oxidized derivative of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one.

    Desmosterol: A precursor in the biosynthesis of cholesterol and other steroidal compounds.

Uniqueness

(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 3rd position. This unique structure imparts distinct biochemical properties and makes it a valuable compound for research in steroid chemistry and pharmacology .

Properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(10S,13R)-7-hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

FGKQZAUZOBFLBY-DZCMYPJESA-N

Isomeric SMILES

CC(C)C(CCC(C)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)C)O

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O

Origin of Product

United States

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